molecular formula C18H20N4O2 B2690744 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole CAS No. 1251710-03-8

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole

Cat. No.: B2690744
CAS No.: 1251710-03-8
M. Wt: 324.384
InChI Key: PHPVYQJJKFJKKD-UHFFFAOYSA-N
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Description

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is a complex organic compound that features a unique structure combining furan, pyrrole, and pyrazole rings

Scientific Research Applications

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce dihydropyrazoles.

Mechanism of Action

The mechanism of action of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of furan, pyrrole, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)22-16(20-8-4-5-9-20)13-11-21(12-14(13)19-22)17(23)15-7-6-10-24-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPVYQJJKFJKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC=CO3)N4C=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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